molecular formula C20H13N3O4S B2891799 [4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate CAS No. 477871-08-2

[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate

Cat. No. B2891799
CAS RN: 477871-08-2
M. Wt: 391.4
InChI Key: CYEWZFMHHCTEEK-SDNWHVSQSA-N
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Description

[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H13N3O4S and its molecular weight is 391.4. The purity is usually 95%.
BenchChem offers high-quality [4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound can be synthesized through various methods, including reactions with orthoesters, amines, and hydrazine derivatives. For example, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which further yield thienopyrimidinones upon treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine (Hajjem, Khoud, & Baccar, 2010).

  • Electrochemical Polymerization : Derivatives of thiophene, including those related to the compound , have been studied for their electrochemical polymerization properties. These studies focus on understanding the solubilities and inductive effects of various substituents on the polymerization process (Visy, Lukkari, & Kankare, 1994).

Biological Activities

  • Antimicrobial and Antibacterial Properties : Various derivatives of this compound have shown notable antimicrobial and antibacterial activities. For instance, some synthesized compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic and antibacterial drugs (G. Ahmed, 2007).

  • Antioxidant Potential : Certain synthesized compounds related to the main compound have demonstrated profound antioxidant potential, suggesting their possible use in medical applications targeting oxidative stress (Raghavendra et al., 2016).

  • Anti-inflammatory and Analgesic Activities : Some derivatives have been screened for their analgesic and anti-inflammatory activities, indicating their potential in pharmaceutical applications for pain management and inflammation control (Cannito et al., 1990).

  • Anticonvulsant Properties : Research into the crystal structures of related compounds has provided insights into their potential use as anticonvulsant agents, particularly in understanding the interactions and conformations that contribute to their biological activity (Kubicki, Bassyouni, & Codding, 2000).

  • Antifungal Effects : Some derivatives have shown effectiveness against fungi, indicating their potential as antifungal agents. This includes studies on the antifungal effect of specific pyrimidine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

  • Potential as Corrosion Inhibitors : Research has also explored the use of pyridopyrimidinones derivatives as corrosion inhibitors, particularly in protecting carbon steel in certain acidic environments. This highlights a non-medical application of the compound's derivatives (Abdallah et al., 2018).

properties

IUPAC Name

[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c1-26-19(24)14(12-21)11-15-8-9-22-18(23-15)13-4-6-16(7-5-13)27-20(25)17-3-2-10-28-17/h2-11H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEWZFMHHCTEEK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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